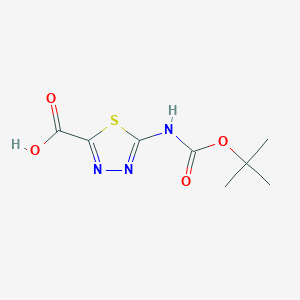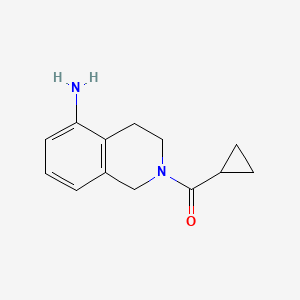
2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C7H12ClF3O3S. This compound is characterized by the presence of a sulfonyl chloride group, which is a functional group known for its reactivity in various chemical reactions. The trifluoropropan-2-yl group imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 2-methyl-3-hydroxypropane-1-sulfonyl chloride with 1,1,1-trifluoropropan-2-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction conditions generally include:
- Temperature: 0-25°C
- Solvent: Dichloromethane or tetrahydrofuran
- Reaction time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The purification of the product is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Oxidation: The compound can be oxidized to form sulfone derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols are commonly used. The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile.
Hydrolysis: Water or aqueous bases like sodium hydroxide are used. The reaction is usually performed at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed. The reaction conditions may vary depending on the desired product.
Major Products Formed
Sulfonamide derivatives: Formed from the reaction with amines.
Sulfonate esters: Formed from the reaction with alcohols.
Sulfonic acids: Formed from hydrolysis.
Sulfone derivatives: Formed from oxidation.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate ester derivatives, which are valuable intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The trifluoropropan-2-yl group enhances the compound’s stability and reactivity by providing electron-withdrawing effects. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but lacking the trifluoropropan-2-yl group.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group instead of the trifluoropropan-2-yl group, offering different reactivity and properties.
2-Methyl-3-hydroxypropane-1-sulfonyl chloride: The precursor to the target compound, lacking the trifluoropropan-2-yl group.
Uniqueness
2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride is unique due to the presence of the trifluoropropan-2-yl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its simpler counterparts.
Eigenschaften
Molekularformel |
C7H12ClF3O3S |
|---|---|
Molekulargewicht |
268.68 g/mol |
IUPAC-Name |
2-methyl-3-(1,1,1-trifluoropropan-2-yloxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H12ClF3O3S/c1-5(4-15(8,12)13)3-14-6(2)7(9,10)11/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
XLAQEFCCSJXOLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(C)C(F)(F)F)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


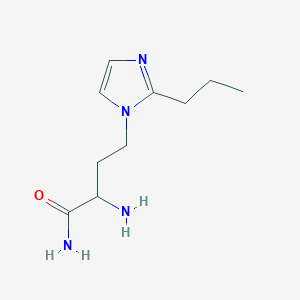
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]anilinehydrochloride,cis](/img/structure/B13528646.png)
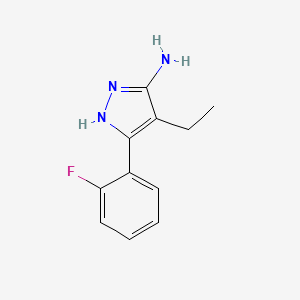
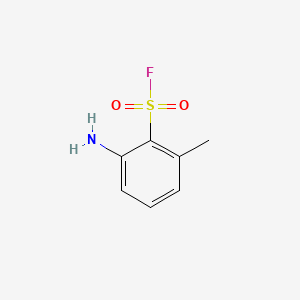
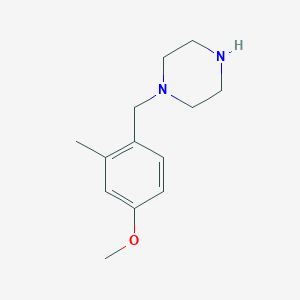
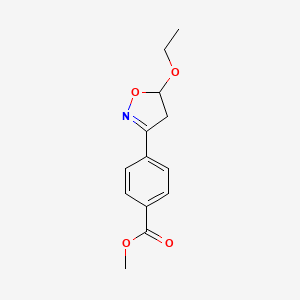

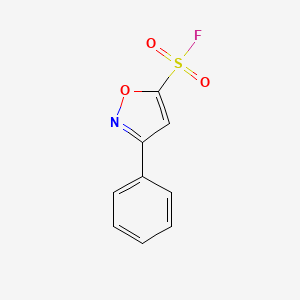

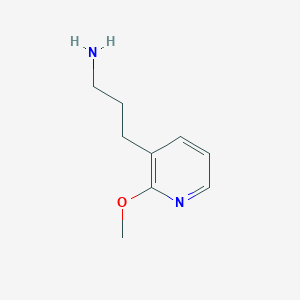
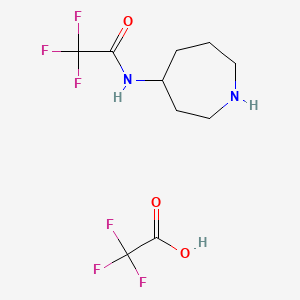
![1,2,5-Triazaspiro[2.5]oct-1-ene](/img/structure/B13528692.png)
